Streamline API and photoinitiator synthesis: 4-morpholinobenzoyl chloride eliminates expensive coupling reagents and urea byproducts associated with the carboxylic acid. Enables direct, high-yield amidation and esterification. The pre-installed morpholine ring improves aqueous solubility and enables salt formation for oral bioavailability. Ideal for late-stage functionalization of kinase/caspase inhibitors and as a UV-curable photoinitiator precursor.
Benzoyl chloride, 4-(4-morpholinyl)- (CAS 162848-18-2) is a highly reactive, bifunctional building block widely procured for the synthesis of active pharmaceutical ingredients (APIs), photolatent bases, and UV-curable photoinitiators [1]. By pre-installing the morpholine ring onto an activated acid chloride, this reagent allows chemists to simultaneously introduce a potent hydrogen-bond acceptor, a basic amine for salt formation, and an electrophilic carbonyl without the need for secondary amination steps. In industrial procurement, it serves as a critical intermediate for improving the aqueous solubility and pharmacokinetic profiles of target molecules [1]. Furthermore, its acid chloride functionality ensures rapid, high-yielding amidation and esterification reactions, while its electron-donating morpholine group is essential for tuning the absorption profiles of advanced photoactive materials [2].
Substituting 4-morpholinobenzoyl chloride with its corresponding carboxylic acid (4-morpholinobenzoic acid) introduces severe process inefficiencies, requiring stoichiometric amounts of expensive coupling reagents (e.g., HATU, EDC) and generating urea byproducts that complicate downstream purification [1]. Furthermore, substituting the morpholine moiety with a generic piperidine analog (e.g., 4-piperidinobenzoyl chloride) eliminates the ethereal oxygen, which typically results in a significant increase in lipophilicity (LogP), severely degrading the aqueous solubility of the final API. Similarly, using a simple electron-donating substitute like 4-methoxybenzoyl chloride fails to provide the basic nitrogen necessary for subsequent hydrochloride salt formation, a critical requirement for formulating orally bioavailable drugs [1].
For the synthesis of complex benzamides, utilizing 4-morpholinobenzoyl chloride enables direct, rapid amidation with primary and secondary amines, typically reaching completion in under 2 hours without coupling additives[1]. In contrast, utilizing 4-morpholinobenzoic acid requires the addition of coupling reagents (such as EDC/HOBt or HATU) and extended reaction times to achieve comparable yields, while also complicating the crude mixture with coupling byproducts [1].
| Evidence Dimension | Amidation efficiency and reagent requirement |
| Target Compound Data | >90% yield in <2 hours without coupling agents |
| Comparator Or Baseline | 4-morpholinobenzoic acid (requires EDC/HOBt) |
| Quantified Difference | Eliminates coupling reagent costs and reduces reaction time by >50%. |
| Conditions | Standard amine coupling in organic solvent with amine base at room temperature. |
Procuring the acid chloride directly streamlines manufacturing by eliminating expensive coupling reagents and simplifying purification, which is critical for cost-effective API scale-up.
The incorporation of the morpholine ring via this specific acid chloride provides a distinct physicochemical advantage over purely aliphatic amine analogs. The ethereal oxygen in the morpholine ring acts as a hydrogen-bond acceptor and significantly lowers the lipophilicity of the resulting adduct compared to a piperidine analog [1]. This structural difference translates to a reduction in the calculated LogP of the final molecule, directly enhancing aqueous solubility and metabolic stability in drug discovery programs[1].
| Evidence Dimension | Lipophilicity (cLogP) contribution |
| Target Compound Data | Morpholine moiety lowers overall lipophilicity (cLogP contribution ~ -0.8) |
| Comparator Or Baseline | Piperidine analog (4-piperidinobenzoyl chloride) |
| Quantified Difference | Morpholine derivatives consistently exhibit ~1.0 to 1.5 units lower LogP compared to piperidine analogs. |
| Conditions | in silico ADME profiling and standard aqueous solubility assays of resulting benzamides. |
Selecting the morpholine-substituted building block prevents late-stage drug candidates from failing due to poor aqueous solubility and high lipophilicity-driven toxicity.
In the production of alpha-aminoalkylphenone photoinitiators and photolatent bases, the 4-morpholinobenzoyl core is vastly superior to an unsubstituted benzoyl core. The electron-donating nitrogen of the morpholine ring, in conjugation with the carbonyl group, red-shifts the UV absorption maximum (λmax) into the 320-380 nm range [1]. This shift allows the resulting photoinitiators to be efficiently activated by modern 365 nm and 395 nm LED curing systems, whereas unsubstituted benzoyl derivatives require higher-energy, shorter-wavelength UV sources [1].
| Evidence Dimension | UV absorption maximum (λmax) |
| Target Compound Data | Strong absorption in the 320-380 nm range |
| Comparator Or Baseline | Unsubstituted benzoyl chloride derivatives |
| Quantified Difference | Red-shifts the absorption maximum by >30 nm, enabling LED curing compatibility. |
| Conditions | UV-Vis spectroscopy of resulting photoinitiators in organic solvents. |
For additive manufacturing and UV-curable resins, procuring this specific precursor is essential for synthesizing photoinitiators that cure efficiently under low-energy LED light.
Ideal for the late-stage functionalization of kinase and caspase inhibitors where the morpholine ring is required to improve aqueous solubility and establish critical hydrogen-bond interactions in the target active site[1].
Crucial precursor for manufacturing high-performance photoinitiators and photolatent bases used in 3D printing (e.g., PolyJet technologies) and UV-curable coatings, leveraging the morpholine group's ability to red-shift UV absorption [2].
The preferred reagent for industrial-scale synthesis of benzamides, as it bypasses the need for expensive peptide coupling agents and avoids difficult-to-remove urea byproducts associated with carboxylic acid precursors[1].